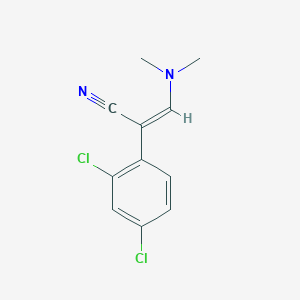

![molecular formula C10H11NO4 B1331714 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol CAS No. 90922-85-3](/img/structure/B1331714.png)

2-Ethoxy-4-[(e)-2-nitroethenyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol is a chemical compound with the linear formula C15H15NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of phenols like 2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Chemical Reactions Analysis

Ethers, such as 2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol, are known to be unreactive towards most reagents, which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids. During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Applications De Recherche Scientifique

Environmental Contaminant Degradation

2-Ethoxy-4-[(e)-2-nitroethenyl]phenol, due to its structural resemblance to p-nitrophenol (4-NP), may have relevance in environmental science, particularly in the degradation of environmental contaminants. Studies on 4-NP, a recognized environmental pollutant, have led to the discovery of microbial pathways capable of degrading such compounds. For instance, Rhodococcus opacus SAO101 has been identified to degrade 4-NP via a novel degradation gene cluster, suggesting potential microbial applications in bioremediation efforts to address pollutants structurally related to 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol (Kitagawa, Kimura, & Kamagata, 2004).

Antioxidant Activity Analysis

The compound's structure, featuring a phenolic hydroxyl group, suggests potential antioxidant properties. Research on phenolic acids, including those with methoxy and carboxylic acid groups, indicates that these structures can significantly enhance antioxidant activities. This suggests that 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol might also possess antioxidant capabilities, contributing to its scientific research applications in studying oxidative stress and potential protective effects against cellular damage (Chen et al., 2020).

Synthetic and Catalytic Applications

The synthetic pathways leading to compounds like 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol, and their derivatives, have significant implications in synthetic chemistry. For example, the synthesis of 2-ethoxy-4-amino-phenol from o-dihydroxybenzene and ethanol, involving substitution and nitration reactions, highlights the compound's role in the development of new synthetic methods and potential applications in catalysis and material science (Wang Yu, 2005).

Propriétés

IUPAC Name |

2-ethoxy-4-[(E)-2-nitroethenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10-7-8(3-4-9(10)12)5-6-11(13)14/h3-7,12H,2H2,1H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJIQLKTZKVZAJ-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-[(e)-2-nitroethenyl]phenol | |

CAS RN |

90922-85-3 |

Source

|

| Record name | NSC122821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid](/img/structure/B1331636.png)

![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)